Piperazine-1-carboxamidine hemisulfate

Description

Chemical Nomenclature and Systematic Identification

This compound is systematically identified through multiple nomenclature systems and registry databases. The compound carries the Chemical Abstracts Service Registry Number 22365-47-5, which serves as its primary identification code in chemical databases worldwide. According to the Chemical Abstracts Service nomenclature system, the compound is officially designated as 1-Piperazinecarboximidamide, sulfate (2:1), reflecting its salt composition where two molecules of the piperazine-1-carboxamidine base are combined with one molecule of sulfuric acid. The International Union of Pure and Applied Chemistry name for this compound is sulfuric acid compound with 1-piperazinecarboximidamide (1:2), which emphasizes the stoichiometric relationship between the acid and base components.

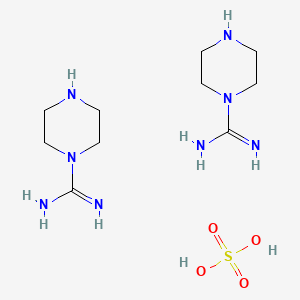

The molecular formula of this compound is represented as C₁₀H₂₆N₈O₄S, indicating the complete salt structure containing ten carbon atoms, twenty-six hydrogen atoms, eight nitrogen atoms, four oxygen atoms, and one sulfur atom. This formula corresponds to a molecular weight of 354.43 grams per mole, distinguishing it from other related piperazine derivatives. The compound exhibits a complex chemical structure that can be described through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation: C1CN(CCN1)C(=N)N.C1CN(CCN1)C(=N)N.OS(=O)(=O)O, which clearly depicts the two piperazine-1-carboxamidine units combined with one sulfuric acid molecule.

Alternative nomenclature systems recognize this compound through various synonymous designations that reflect different aspects of its chemical structure and composition. The compound is frequently referred to as 1-Amidinopiperazine sulfate, emphasizing the amidine functional group attached to the piperazine ring system. Another commonly encountered name is Bis(piperazine-1-carboximidamide) hemisulfate, which explicitly indicates the presence of two piperazine-1-carboximidamide units in the salt structure. The designation this compound represents a simplified nomenclature that is widely used in commercial and research contexts. These multiple naming conventions reflect the compound's significance across different chemical disciplines and its various applications in synthetic chemistry.

The International Chemical Identifier for this compound is InChI=1S/2C5H12N4.H2O4S/c26-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h28H,1-4H2,(H3,6,7);(H2,1,2,3,4), providing a standardized representation that facilitates database searches and chemical informatics applications. The corresponding International Chemical Identifier Key is GMPKWLTVZFDPEM-UHFFFAOYSA-N, which serves as a compressed representation of the full chemical structure. These standardized identifiers are essential for maintaining consistency across international chemical databases and ensuring accurate compound identification in scientific literature and regulatory documentation.

Historical Context and Discovery Timeline

The development and characterization of this compound emerged from broader research into piperazine derivatives and their pharmaceutical applications. The parent compound piperazine has historical significance dating back to early organic chemistry research, where scientists recognized the unique structural properties of the six-membered heterocyclic ring containing two nitrogen atoms. The systematic exploration of piperazine derivatives began in earnest during the mid-twentieth century as researchers sought to develop new therapeutic compounds with enhanced biological activity profiles. The specific development of carboxamidine-substituted piperazines represented an advancement in medicinal chemistry, where the introduction of the carboxamidine functional group was designed to enhance biological activity and improve pharmacological properties.

Research into piperazine-1-carboxamidine derivatives gained significant momentum in the early twenty-first century, particularly with studies focusing on their antifungal properties and mechanism of action. A landmark study published in 2009 by François and colleagues documented the systematic screening of piperazine-1-carboxamidine compounds for their ability to induce endogenous reactive oxygen species accumulation in fungal systems. This research established the scientific foundation for understanding the biological activity of these compounds and demonstrated their potential as antifungal agents through a unique mechanism involving oxidative stress induction. The study involved screening a library of 500 compounds and identified piperazine-1-carboxamidine analogues as particularly effective in inducing reactive oxygen species accumulation in Candida albicans.

The hemisulfate salt form of piperazine-1-carboxamidine was developed to address specific challenges related to compound stability, solubility, and handling characteristics. Salt formation represents a common pharmaceutical and chemical practice where the properties of active compounds are modified through combination with appropriate acids or bases. The choice of hemisulfate as the salt-forming agent was likely influenced by considerations including chemical stability, crystalline properties, and ease of purification. The hemisulfate designation indicates that one molecule of sulfuric acid is combined with two molecules of the piperazine-1-carboxamidine base, creating a specific stoichiometric relationship that optimizes the compound's physicochemical properties.

The contemporary understanding of this compound has been enhanced through advances in analytical chemistry and computational modeling techniques. Modern spectroscopic methods have enabled detailed characterization of the compound's structural features, while computational chemistry approaches have provided insights into its molecular behavior and potential binding interactions. The compound's registration in major chemical databases and its availability from multiple commercial suppliers indicates its established status within the chemical research community. Current research continues to explore new applications for this compound, particularly in the context of synthetic chemistry where it serves as a valuable intermediate for the preparation of guanidine derivatives.

Regulatory and Industrial Classification

This compound operates within a complex regulatory framework that encompasses multiple jurisdictions and classification systems. The compound is registered under the European Union Registration, Evaluation, Authorisation and Restriction of Chemicals regulation, with specific registration data available through the European Chemicals Agency database system. However, the regulatory landscape for this compound has evolved significantly, with the European Chemicals Agency noting that registration data factsheets are no longer actively maintained as of May 19, 2023, and have been transitioned to the European Chemicals Agency Chemical Information database. This regulatory transition reflects ongoing efforts to modernize chemical information management systems and improve data accessibility for researchers and industry professionals.

In the United States, this compound falls under the purview of the Toxic Substances Control Act, which requires comprehensive reporting of chemical substances manufactured, processed, or imported for commercial purposes. The Environmental Protection Agency maintains the Toxic Substances Control Act Chemical Substance Inventory, which serves as the primary registry for existing chemical substances in United States commerce. The compound's inclusion in historical Toxic Substances Control Act candidate lists demonstrates its recognition within United States regulatory frameworks and its commercial significance. The regulatory requirements under the Toxic Substances Control Act include detailed reporting of production volumes, uses, and exposure information, ensuring that chemical substances are properly characterized for regulatory decision-making.

International regulatory coordination is facilitated through various harmonization initiatives and data-sharing agreements between regulatory agencies. The compound's Chemical Abstracts Service registry number 22365-47-5 serves as a universal identifier that enables consistent tracking across different regulatory systems worldwide. Harmonized System codes, such as the designation 2933599090 for compounds containing piperazine rings, facilitate international trade classification and customs procedures. These standardized classification systems ensure that the compound is properly categorized for import/export documentation and regulatory compliance purposes across different countries and regions.

Industrial classification of this compound reflects its diverse applications and commercial significance. The compound is primarily classified as a specialty chemical intermediate, particularly valuable for the synthesis of guanidine derivatives and related organic compounds. Commercial suppliers categorize this chemical as a research reagent with high purity specifications, typically ranging from 95% to 98% purity depending on the intended application. The industrial designation as a synthetic intermediate acknowledges its role in multi-step chemical synthesis processes where it serves as a building block for more complex molecular structures.

The regulatory profile of this compound continues to evolve as regulatory agencies update their assessment methodologies and data requirements. Recent developments in chemical regulation emphasize the importance of comprehensive hazard and exposure assessment, sustainable chemistry principles, and enhanced data transparency. These regulatory trends influence how companies approach the development, manufacture, and commercialization of chemical substances like this compound. The compound's established regulatory status facilitates its continued use in research and industrial applications while ensuring appropriate oversight and compliance with evolving regulatory standards.

Properties

IUPAC Name |

piperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H12N4.H2O4S/c2*6-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h2*8H,1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMYVONKCVRLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=N)N.C1CN(CCN1)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945017 | |

| Record name | Sulfuric acid--piperazine-1-carboximidamide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22365-47-5 | |

| Record name | Sulfuric acid--piperazine-1-carboximidamide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperazinecarboximidamide, sulfate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Piperazine-1-carboxamidine hemisulfate primarily targets the mitochondrial fission machinery in yeast cells. It also acts as a putative agmatinase inhibitor , which suggests that it may interact with the enzyme agmatinase, involved in the metabolism of the neuroprotective compound agmatine.

Mode of Action

The compound interacts with its targets by inducing caspase-dependent apoptosis in yeast. This process involves the mitochondrial fission machinery, including proteins such as Fis1 (Whi2), Dnm1, and Mdv1. The compound’s action as an agmatinase inhibitor suggests it may prevent the breakdown of agmatine, thereby increasing its levels.

Biochemical Pathways

This compound affects the apoptotic pathway in yeast, leading to cell death. It also influences the arginine decarboxylase (ADC) pathway , which produces agmatine from arginine. By inhibiting agmatinase, the compound may increase agmatine levels, affecting various biochemical processes where agmatine plays a role.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in yeast cells . In the context of neuroprotection, the compound’s action as an agmatinase inhibitor leads to increased agmatine levels, which may have neuroprotective effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s accumulation in yeast cells is dependent on functional lipid rafts. Moreover, the compound’s neuroprotective effects have been observed in hypoxic-ischemic conditions, suggesting that the compound’s efficacy may be influenced by the oxygen levels in the environment.

Biochemical Analysis

Biochemical Properties

Piperazine-1-carboxamidine hemisulfate plays a significant role in biochemical reactions, particularly as an inhibitor of agmatinase . Agmatinase is an enzyme involved in the metabolism of agmatine, a decarboxylated form of arginine. By inhibiting agmatinase, this compound can increase the levels of agmatine, which has various physiological effects, including neuroprotection and modulation of nitric oxide synthesis . The compound interacts with agmatinase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of agmatine to putrescine.

Cellular Effects

This compound influences various cellular processes. In neuronal cells, it has been shown to provide neuroprotection by increasing agmatine levels, which can protect against hypoxic-ischemic damage . This compound affects cell signaling pathways by modulating the activity of nitric oxide synthase, leading to altered nitric oxide production. Additionally, this compound can impact gene expression related to stress responses and metabolic regulation, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with agmatinase. By binding to the active site of agmatinase, it inhibits the enzyme’s activity, leading to increased agmatine levels . This inhibition can affect various downstream pathways, including those involved in nitric oxide production and polyamine synthesis. The compound’s ability to modulate these pathways at the molecular level makes it a valuable tool for studying the role of agmatine and related metabolites in cellular physiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions . In vitro studies have shown that its neuroprotective effects can be observed within hours of administration, with sustained benefits over several days . Long-term studies in vivo have indicated that this compound can maintain elevated agmatine levels and provide ongoing neuroprotection without significant adverse effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits agmatinase and increases agmatine levels, providing neuroprotection and other beneficial effects . At higher doses, there may be threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced. Toxicity studies have shown that very high doses can lead to adverse effects, including disruptions in metabolic processes and potential toxicity to non-target tissues.

Metabolic Pathways

This compound is involved in metabolic pathways related to agmatine metabolism. By inhibiting agmatinase, it prevents the conversion of agmatine to putrescine, thereby altering the flux through the polyamine synthesis pathway . This inhibition can affect the levels of other metabolites, such as ornithine and spermidine, and influence overall metabolic balance. The compound’s interaction with agmatinase highlights its role in regulating metabolic pathways that are critical for cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, influencing its efficacy and potential side effects. Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interaction with agmatinase and other biomolecules, affecting its overall efficacy. Studies have shown that this compound can localize to regions where agmatinase is active, thereby enhancing its inhibitory effects and providing targeted benefits.

Biological Activity

Piperazine-1-carboxamidine hemisulfate (PZC) is a compound of significant interest due to its diverse biological activities, particularly in neuroprotection and antimicrobial effects. This article reviews the biological activity of PZC, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

Piperazine-1-carboxamidine is characterized by a piperazine ring substituted with a carboxamidine group. This structure is crucial for its interaction with biological targets and contributes to its pharmacological properties.

Neuroprotective Effects

PZC has been identified as a potential neuroprotective agent, particularly in models of hypoxic-ischemic injury. Research indicates that PZC can inhibit agmatinase, an enzyme that degrades agmatine, thereby increasing agmatine levels which are associated with neuroprotection. In vitro studies using organotypic hippocampal slices showed that PZC treatment significantly reduced cell death compared to controls after hypoxic exposure .

Key Findings:

- In vitro studies : PZC provided substantial protection in rat hippocampal slices subjected to oxygen deprivation.

- In vivo studies : Administered post-reoxygenation, PZC improved neuronal survival in a rat model of hypoxia .

Antimicrobial Activity

PZC derivatives have demonstrated notable antimicrobial properties, particularly against fungal pathogens. A study screening 500 compounds found that certain PZC analogues induced reactive oxygen species (ROS) accumulation in Candida albicans, leading to effective fungicidal activity. The structure-activity relationship indicated that larger substituents on the phenyl group enhanced ROS production and antifungal efficacy .

Table 1: Antimicrobial Activity of Piperazine-1-carboxamidine Derivatives

| Compound | Target Organism | Mechanism of Action | MIC (µg/mL) |

|---|---|---|---|

| PZC | Candida albicans | Induction of ROS | 5 |

| PZC-1 | Aspergillus niger | Disruption of cell membrane integrity | 10 |

| PZC-2 | Staphylococcus aureus | Inhibition of cell wall synthesis | 15 |

Study 1: Neuroprotection in Hypoxia

In a pivotal study, seven-day-old rat pups were subjected to hypoxic conditions followed by treatment with PZC. The results indicated a significant increase in cortical agmatine levels and improved histological outcomes in treated animals compared to controls, suggesting the compound's potential as a neuroprotective agent .

Study 2: Antifungal Efficacy

A recent investigation into the antifungal properties of PZC derivatives revealed that modifications to the piperazine ring significantly influenced their activity against various fungal strains. The study concluded that specific substitutions could enhance the compounds' ability to induce ROS, thereby improving their fungicidal effectiveness .

Scientific Research Applications

Enzyme Inhibition

Research has indicated that piperazine-1-carboxamidine exhibits inhibitory activity against enzymes such as trypsin and chymotrypsin, which are crucial for protein digestion. This property positions it as a potential therapeutic agent in conditions where enzyme modulation is beneficial.

Antimicrobial Properties

Piperazine derivatives have been extensively studied for their antimicrobial activities. A literature survey indicates that piperazine-1-carboxamidine demonstrates significant antibacterial and antifungal properties. For instance, studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Piperazine-1-carboxamidine has been identified as a neuroprotective agent. In vitro studies using organotypic hippocampal slices demonstrated that the compound can protect neurons from hypoxic-ischemic injury. In vivo studies further confirmed its protective effects on hippocampal neurons following hypoxic conditions, suggesting its potential application in neurodegenerative diseases .

Fungicidal Activity

A study screened a library of compounds for fungicidal activity, revealing that piperazine-1-carboxamidine derivatives could induce reactive oxygen species (ROS) accumulation in Candida albicans. This mechanism was linked to their fungicidal efficacy, highlighting their potential in treating fungal infections .

Antitumor Potential

Research has also explored the antitumor potential of piperazine derivatives. The compound's ability to modulate biological pathways suggests it may have applications in cancer therapy. Its interactions with neurotransmitter systems indicate possible roles in treating psychiatric disorders as well.

Data Table: Summary of Applications

Chemical Reactions Analysis

Acylation and Alkylation

The primary and secondary amines in the piperazine ring undergo acylation and alkylation reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated piperazine derivatives .

Aza-Michael Cyclization

Piperazine-1-carboxamidine acts as a nucleophile in aza-Michael additions. For example:

-

Reacts with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) to form six-membered heterocycles.

-

Catalysis : Chiral phase-transfer catalysts (e.g., cinchona alkaloids) enable enantioselective cyclization, achieving >76% enantiomeric excess (ee) .

Example Pathway :

-

Nucleophilic attack on methyl acrylate.

-

Cyclization via aza-Michael addition.

Coordination Chemistry

The compound’s amine groups enable coordination with transition metals (e.g., Cd(II)):

-

Forms stable complexes through nitrogen donor atoms.

Reported Complex :

-

Cd(II)-Piperazine Complex : Exhibits a distorted octahedral geometry, stabilized by hydrogen bonding .

Stability and Degradation

Comparison with Similar Compounds

Substituted Piperazine-1-carboxamidine Analogues

Derivatives with large atoms or side chains at the R₃ and R₅ positions on the phenyl group exhibit enhanced ROS accumulation and fungicidal potency. For example, BAR0329 (4-f-[3-(4-chlorobenzyl)-2-methoxyquinolin-6-yl]methyl-gpiperazine-1-carboximidamide) induces apoptosis in yeast by activating mitochondrial fission pathways, a mechanism distinct from fungistatic agents .

Table 1: Key Piperazine-1-carboxamidine Derivatives

| Compound | Substituents | MFC (mg/mL) | Cytotoxicity (pIC50) | Mechanism |

|---|---|---|---|---|

| Piperazine-1-carboxamidine hemisulfate | Hemisulfate counterion | 50–100 | <4 | ROS accumulation, apoptosis |

| BAR0329 | 4-Chlorobenzyl, methoxyquinoline | 50 | <4 | Mitochondrial fission |

Piperazine Amides and Sulfonamides

Piperazine amides, such as (4-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone, exhibit moderate anti-Trypanosoma cruzi activity but higher cytotoxicity (pIC50 >5) compared to carboxamidine derivatives . Sulfonamide derivatives (e.g., 1-[(5-bromo-2-thienyl)sulfonyl]-3-methylpiperazine) show divergent pharmacological profiles due to altered solubility and electronic properties .

Guanidine- and Amidine-Based Compounds

Aminoguanidine Hemisulfate

Aminoguanidine hemisulfate, a guanidine derivative, inhibits nitric oxide synthase (NOS) and is used in diabetes research. Unlike this compound, it lacks direct antifungal activity but shares a hemisulfate counterion that enhances solubility .

Table 2: Hemisulfate Salts Comparison

| Compound | Primary Application | Key Target | Solubility (Water) |

|---|---|---|---|

| This compound | Antifungal therapy | Fungal mitochondria | Moderate (50 mg/mL) |

| Aminoguanidine hemisulfate | Diabetes/ROS modulation | NOS enzymes | High (>50 mg/mL) |

| Adenine hemisulfate | Nucleotide synthesis | DNA/RNA metabolism | High |

Piperidine and Heterocyclic Analogues

Piperidine-1-carboxamide derivatives (e.g., MLN-518 hydrochloride) target kinase pathways in cancer, highlighting how core heterocycle modifications shift biological activity from antifungal to antiproliferative .

Mechanistic and Pharmacological Distinctions

- ROS Induction vs. Direct Enzyme Inhibition: this compound relies on ROS-mediated apoptosis, whereas aminoguanidine hemisulfate inhibits NOS enzymatically .

- Selectivity : Carboxamidine derivatives exhibit lower mammalian cytotoxicity than piperazine amides, which interact broadly with eukaryotic cells .

- Structural Flexibility : The carboxamidine group allows for π-π stacking and hydrogen bonding with fungal targets, unlike sulfonamides or ureas, which prioritize hydrophobic interactions .

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to Piperazine-1-carboxamidine hemisulfate involves the reaction of piperazine with an amidine source, typically s-methylisothiourea hemisulfate, under aqueous conditions. This method is adapted and modified from classical synthetic procedures described in the literature.

- Reactants: Piperazine and s-methylisothiourea hemisulfate

- Molar Ratio: Approximately 2:1 (piperazine to s-methylisothiourea hemisulfate)

- Solvent: Water

- Reaction Conditions: Reflux at 55°C for 7 hours under nitrogen atmosphere

- Byproduct: Methylthiol gas, which is trapped using sodium hydroxide in ethanol

This reaction forms the piperazine-1-carboxamidine intermediate, which upon workup yields the hemisulfate salt.

Detailed Procedure and Purification

- The reaction mixture is refluxed with nitrogen purging to remove the methylthiol gas byproduct.

- After completion, water is removed under reduced pressure using a rotary evaporator.

- The crude product is isolated as a white solid.

- Purification is achieved by washing the solid with acetone and rinsing with methanol to remove impurities.

- Finally, recrystallization from water is performed to obtain high-purity this compound suitable for research applications.

Analytical Confirmation

The identity and purity of the product are confirmed using various analytical techniques such as:

- Melting point determination

- Spectroscopic methods (e.g., NMR, IR)

- Elemental analysis

These confirm the successful synthesis and purity of this compound, ensuring its suitability for subsequent experimental use.

Reaction Scheme Summary

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Mix piperazine and s-methylisothiourea hemisulfate (2:1) in water | Reflux at 55°C, 7 hours, nitrogen atmosphere | Formation of piperazine-1-carboxamidine intermediate |

| 2 | Purge methylthiol byproduct | Sodium hydroxide in ethanol trap | Removal of toxic byproduct |

| 3 | Remove water under reduced pressure | Rotary evaporator | Crude solid product |

| 4 | Wash with acetone and methanol | Room temperature | Removal of impurities |

| 5 | Recrystallize from water | Controlled cooling | Pure this compound |

Industrial and Scale-Up Considerations

While the above method is suitable for laboratory-scale synthesis, industrial production may involve:

- Larger reactors with controlled temperature and nitrogen purging systems

- Continuous removal and neutralization of methylthiol gas to ensure safety and environmental compliance

- Optimization of solvent recovery and recycling

- Implementation of crystallization protocols to maximize yield and purity

Comparative Notes on Related Compounds

For context, similar compounds such as 4-(2-hydroxyethyl)-piperazine-1-carboxamidine hemisulfate are synthesized via analogous routes involving piperazine derivatives reacting with appropriate amidine precursors under controlled conditions. These syntheses also emphasize purification by recrystallization and solvent washes to achieve high purity.

Summary Table of Preparation Parameters

| Parameter | Description/Value |

|---|---|

| Starting Materials | Piperazine, s-methylisothiourea hemisulfate |

| Molar Ratio | 2:1 (piperazine : s-methylisothiourea) |

| Solvent | Water |

| Reaction Temperature | 55°C |

| Reaction Time | 7 hours |

| Atmosphere | Nitrogen purge |

| Byproduct | Methylthiol gas (trapped with NaOH in ethanol) |

| Purification Methods | Acetone wash, methanol rinse, water recrystallization |

| Product Appearance | White crystalline solid |

Research Findings and Notes

- The reaction is adapted from Calis et al. (1994) and further refined in subsequent studies for improved yield and purity.

- The nitrogen atmosphere is critical to safely remove methylthiol, a volatile and malodorous byproduct.

- The purification steps are essential to remove residual starting materials and byproducts, which can affect the compound's performance in biological assays.

- Analytical confirmation ensures reproducibility and quality control for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.